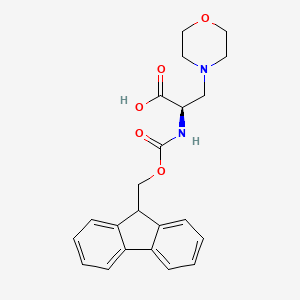

![molecular formula C13H26N2O4 B6309236 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid CAS No. 2109172-86-1](/img/structure/B6309236.png)

3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid” is a complex organic molecule. It contains a tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of this compound likely involves the use of the BOC group as a protecting group for amines. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis could also involve the reduction of carboxylic acid derivatives to aldehydes .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the BOC protecting group and the dimethylamino propyl group. The empirical formula of a related compound, 3-(Dimethylamino)propionic acid hydrochloride, is C5H11NO2 · HCl .Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the addition and removal of the BOC protecting group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. A related compound, 3-(Dimethylamino)propionic acid hydrochloride, has a molecular weight of 153.61 .Applications De Recherche Scientifique

T-BOC-DMA-PPA has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis, and is widely used in the production of drugs, agrochemicals, and other compounds. 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA is an important intermediate in the synthesis of the antifungal drug, caspofungin, as well as other drugs and compounds. It is also used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds. In addition, 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA is used in the synthesis of polymers, dyes, and other compounds.

Mécanisme D'action

Target of Action

It’s known that this compound is atert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are typically used in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This leads to the synthesis of dipeptides in satisfactory yields .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides . Dipeptides are molecules that consist of two amino acids joined by a single peptide bond. They are involved in various biological processes, including protein synthesis and enzymatic reactions.

Pharmacokinetics

It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s bioavailability and its ability to reach its targets.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential components in biological systems, serving as building blocks for proteins and playing roles in various biochemical reactions.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents can affect its ability to interact with its targets . Additionally, temperature can influence the compound’s state and reactivity .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA in lab experiments is its versatility. It is a versatile building block in organic synthesis, and is widely used in the production of drugs, agrochemicals, and other compounds. In addition, it is relatively easy to synthesize and purify, and is generally considered to be non-toxic and non-irritating. However, 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA is a relatively expensive compound, and is not always readily available.

Orientations Futures

There are a number of potential future directions for research involving 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthetic methods for its production. Additionally, further research into the use of 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA as an intermediate in the synthesis of drugs, agrochemicals, and other compounds could lead to new and improved products. Finally, research into the development of new polymers, dyes, and other compounds using 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA as a building block could lead to the discovery of novel materials.

Méthodes De Synthèse

T-BOC-DMA-PPA is synthesized by a process known as the Boc-DMA-PPA synthesis. This process involves the reaction of t-butyloxycarbonyl chloride with 3-dimethylaminopropyl amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution, resulting in the formation of the 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acidA intermediate. The product is then purified by column chromatography and recrystallization.

Propriétés

IUPAC Name |

3-[3-(dimethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)15(10-7-11(16)17)9-6-8-14(4)5/h6-10H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTOTZHVESFYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN(C)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)

![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)

amino}propanoic acid](/img/structure/B6309203.png)

![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)

![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)

amino}propanoic acid](/img/structure/B6309216.png)

amino}propanoic acid](/img/structure/B6309219.png)

![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)

![3-{[(t-Butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)

![3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6309232.png)

![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)